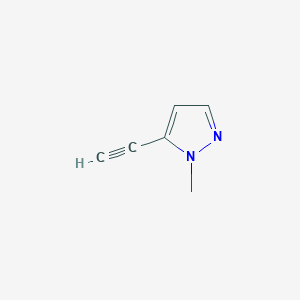

5-ethynyl-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Modern Chemical Sciences

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. tandfonline.commdpi.combenthamdirect.comnumberanalytics.com This designation stems from the frequent appearance of the pyrazole core in a multitude of biologically active compounds and functional materials. wisdomlib.orgmdpi.com The metabolic stability of the pyrazole ring contributes to its prevalence in drug discovery, with numerous pyrazole-containing drugs approved for treating a wide range of diseases, including cancer, HIV, and inflammatory conditions. tandfonline.comtandfonline.comnih.gov

The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets or to modulate the characteristics of materials. nih.govresearchgate.net Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.comnumberanalytics.comwisdomlib.org This wide-ranging bioactivity underscores the importance of the pyrazole nucleus as a foundational element in the design of new therapeutic agents. benthamdirect.comrroij.com

Unique Structural Attributes and Reactivity Potential of the Ethynyl (B1212043) Moiety within the 1-Methyl-1H-pyrazole Scaffold

The incorporation of an ethynyl group (a carbon-carbon triple bond) onto the 1-methyl-1H-pyrazole framework introduces a wealth of synthetic possibilities. numberanalytics.com Terminal alkynes, such as the one present in 5-ethynyl-1-methyl-1H-pyrazole, are highly reactive functional groups that can participate in a diverse array of chemical transformations. masterorganicchemistry.comlibretexts.org The high electron density of the π-bonds in the alkyne makes it susceptible to both electrophilic and nucleophilic attack. numberanalytics.commsu.edu

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on leveraging its unique structural features for the synthesis of more complex and functionalized molecules. Key research trajectories include its use as a building block in the construction of novel heterocyclic systems and as a versatile intermediate in multi-step synthetic sequences. smolecule.com The reactivity of the ethynyl group makes it a prime candidate for participation in powerful synthetic transformations such as cycloaddition and cross-coupling reactions. These reactions enable the facile introduction of diverse substituents and the creation of intricate molecular architectures with potential applications in medicinal chemistry and materials science. The compound serves as a valuable scaffold for exploring structure-activity relationships in the development of new bioactive molecules. smolecule.com

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C6H6N2 |

| Molecular Weight | 106.128 g/mol |

| Physical Form | Liquid |

| Purity | 95% |

| InChI | 1S/C6H6N2/c1-3-6-4-5-7-8(6)2/h1,4-5H,2H3 |

| InChIKey | GRYDLSPDPNGPBB-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C#C uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5-7-8(6)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYDLSPDPNGPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495630 | |

| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19762-15-3 | |

| Record name | 5-Ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Ethynyl 1 Methyl 1h Pyrazole and Its Analogs

Direct Synthetic Routes to the 5-Ethynyl-1-methyl-1H-pyrazole Core

Direct synthetic approaches aim to construct the target molecule in a minimal number of steps, often by introducing the key functional groups onto a pre-existing pyrazole (B372694) ring.

Strategies Involving N-Methylation of Ethynylpyrazoles

One straightforward strategy for the synthesis of this compound involves the N-methylation of a suitable ethynylpyrazole precursor. For instance, the reaction of 4-ethynyl-1H-pyrazole with methylamine (B109427) in the presence of a base like sodium hydride or potassium carbonate can facilitate nucleophilic substitution to yield the N-methylated product. evitachem.com This method's success is contingent on the availability of the starting ethynylpyrazole and the regioselectivity of the methylation process.

Regioselective Functionalization Approaches at the Pyrazole C5 Position

Achieving regioselective functionalization at the C5 position of the pyrazole ring is a critical challenge in the synthesis of these compounds. The introduction of a blocking group at the C4 position is a common and reliable strategy to direct subsequent reactions to the C5 position. academie-sciences.fr Formyl, chloro, or bromo groups have been effectively used for this purpose. academie-sciences.fr For example, using a phosphine-free Pd(OAc)₂ catalyst with KOAc as a base, ethyl 1-methylpyrazole-4-carboxylate can undergo direct arylation at the C5 position with a variety of aryl bromides. academie-sciences.fr This highlights a pathway where a pre-functionalized pyrazole can be selectively modified at the desired carbon.

Another approach involves the direct C-H activation of the pyrazole ring. While this can sometimes lead to mixtures of products due to the similar reactivity of the C4 and C5 positions, the use of specific directing groups can enhance regioselectivity. academie-sciences.fr Research has shown that an ester substituent at the C4 position can act as a convenient blocking group, enabling controlled arylation at the C5 position. academie-sciences.fr

Precursor-Based Synthesis and Derivatization

These methods involve the synthesis of a pyrazole precursor that is subsequently converted to the desired ethynyl (B1212043) derivative.

Utilization of Pyrazole Carboxaldehydes and Ethynyl Grignard Reagents

A robust and widely applicable method for introducing an ethynyl group involves the reaction of a pyrazole-5-carboxaldehyde with an ethynyl Grignard reagent, such as ethynylmagnesium bromide. This nucleophilic addition reaction forms a secondary alcohol, which can then be further manipulated. For example, 1-methyl-1H-pyrazole-5-carboxaldehyde reacts with ethynylmagnesium bromide in anhydrous THF to produce 1-(1-methyl-1H-pyrazol-5-yl)prop-2-yn-1-ol in high yield. whiterose.ac.uk This intermediate provides a platform for accessing the target ethynylpyrazole.

This strategy has also been employed in the synthesis of more complex structures, such as C-nucleosides, where a protected xylofuranose (B8766934) derivative reacts with ethynylmagnesium bromide to form a diol with high stereoselectivity. rsc.org

Synthetic Pathways to Fluorinated Ethynylpyrazoles

The incorporation of fluorine atoms into pyrazole structures can significantly modulate their physicochemical and biological properties. soton.ac.uk Synthetic routes to fluorinated ethynylpyrazoles often involve the use of specialized fluorinating reagents or the construction of the pyrazole ring from fluorinated building blocks.

One method involves a three-component reaction between a fluoroalkylamine hydrochloride, sodium nitrite, and an electron-deficient alkyne, which can yield fluorinated pyrazoles in high yields, particularly when the substituent on the fluoroalkylamine is a fluorine atom or a fluoroalkyl group. nih.gov Another approach is the heterocyclization reaction of hemiperfluoroenones with methylhydrazine to form fluorinated pyrazoles. smolecule.com

Furthermore, the synthesis of compounds like 1-(difluoromethyl)-4-ethynyl-1H-pyrazole can be achieved through methods such as electrophilic substitution to introduce the difluoromethyl group onto a pre-existing pyrazole ring or through radical-mediated approaches. smolecule.com

Emerging Synthetic Techniques

The field of pyrazole synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. beilstein-journals.org For instance, a one-pot, three-component procedure involving the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes provides a general method for preparing 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Microwave-assisted synthesis has also emerged as a valuable tool, often accelerating reaction times and improving yields. For example, the microwave-assisted double Sonogashira coupling of diiodopyrazoles with terminal acetylenes proceeds rapidly. researchgate.net

Another innovative approach involves the rhodium-catalyzed asymmetric conjugate alkynylation of cyclic α,β-unsaturated carbonyl compounds, which allows for the introduction of an alkynyl group with high enantioselectivity. nus.edu.sg While not directly applied to pyrazole synthesis in the cited work, the principle of using a propargyl alcohol as a nucleophile precursor could potentially be adapted for the asymmetric synthesis of chiral ethynylpyrazoles. nus.edu.sg

"One-Pot" Multi-Component Reactions for Pyrazole Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful strategy in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov This approach is highly valued for its efficiency, atom economy, and operational simplicity, significantly reducing time, energy consumption, and waste generation compared to traditional multi-step syntheses. researchgate.netaablocks.com For the synthesis of pyrazole scaffolds, MCRs typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable equivalent, often generated in situ. researchgate.netbeilstein-journals.org

A common four-component reaction for synthesizing highly functionalized pyranopyrazole derivatives, which are structurally related to pyrazoles, involves the reaction of a hydrazine hydrate, ethyl acetoacetate, an aldehyde, and malononitrile. aablocks.com The versatility of MCRs allows for the creation of a wide library of substituted pyrazoles by varying the individual components. For instance, the use of different hydrazines (e.g., hydrazine hydrate, phenylhydrazine) and various 1,3-dicarbonyl compounds or their precursors enables the synthesis of pyrazoles with diverse substitution patterns. beilstein-journals.org

Catalysis plays a crucial role in enhancing the efficiency and selectivity of these reactions. Indium(III) chloride (InCl₃), for example, has been effectively used as a catalyst in the four-component synthesis of pyrano[2,3-c]pyrazole-4-carboxylic acid esters under ultrasound irradiation, demonstrating the synergy of MCRs with green chemistry principles. aablocks.com Similarly, Lewis acids like Samarium(III) chloride (SmCl₃) can accelerate the formation of 1,3-diketone intermediates, which then readily cyclize with hydrazines to form 3,4,5-substituted pyrazoles. beilstein-journals.org While a specific one-pot MCR for this compound is not prominently documented, the principles governing the synthesis of 1,5-disubstituted pyrazoles are well-established and provide a clear pathway for its potential construction using this methodology. researchgate.net

Table 1: Examples of Multi-Component Reactions for Pyrazole and Related Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hydrazine, Aldehydes, Malononitrile, β-Ketoesters | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | Green organic catalyst, one-pot reaction. | rsc.org |

| Ethyl acetoacetate, Hydrazine hydrate, Methyl phenylglyoxylate, Malononitrile | InCl₃ / Ultrasound | Pyrano[2,3-c]pyrazole-4-carboxylic acid esters | Four-component, high efficiency under ultrasound. | aablocks.com |

| β-Ketoesters, Acyl chlorides, Hydrazine | SmCl₃ | 3,4,5-Trisubstituted pyrazoles | Lewis acid-catalyzed C-acylation to form 1,3-diketone in situ. | beilstein-journals.org |

| Arylhydrazines, Enaminones, Alkynes | Rh(III) complex | Naphthalene-fused pyrazoles | Cascade reaction involving pyrazole formation and benzannulation. | nih.gov |

Transition Metal-Catalyzed Coupling Reactions, including Sonogashira Cross-Coupling

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering unparalleled precision in molecular construction. mdpi.com Among these, the Sonogashira cross-coupling reaction is a premier method for creating C(sp²)-C(sp) bonds, making it exceptionally suitable for introducing an ethynyl group onto an aromatic or heteroaromatic ring like pyrazole. mdpi.comacs.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base. mdpi.com

The synthesis of ethynyl-pyrazole derivatives heavily relies on this methodology. A general approach involves the coupling of a halogenated pyrazole precursor with a terminal alkyne. For instance, the synthesis of a 4-ethynyl pyrazole analog has been achieved by the Sonogashira coupling of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester with trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is subsequently removed, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the desired terminal ethynyl pyrazole.

Similarly, 3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene (B144264) under standard Sonogashira conditions to produce 3-(phenylethynyl)-1H-pyrazoles in high yields. researchgate.net The reactivity of the halide on the pyrazole ring is a critical factor, with iodides being more reactive than bromides or chlorides. researchgate.net The strategic placement of a halogen on the pyrazole core is therefore a key step in designing a synthesis for a specific ethynyl-pyrazole isomer like this compound.

Table 2: Sonogashira Coupling Reactions for the Synthesis of Ethynyl-Pyrazole Analogs

| Pyrazole Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester | Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄, CuI | Not specified | 4-Ethynyl-1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester (after deprotection) | Not specified | |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI | Et₃N | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 94% | researchgate.net |

| 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Ethynyltrimethylsilane (TMSA) | Pd(OAc)₂, XPhos, CuI | Et₃N | 3-Methyl-1-phenyl-5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 83% | rsc.org |

| 3-[1-Bromo-2-(4-methoxyphenyl)vinyl]-5-chloro-1-methyl-1H-pyrazole | (Internal cyclization) | KF (promoter) | DMSO | 1-Methyl-3-[(4-methoxyphenyl)ethynyl]-5-chloro-1H-pyrazole | 69% | researchgate.net |

Metal-Free Approaches and Oxidative Cyclizations

In the quest for more sustainable and environmentally friendly synthetic methods, metal-free approaches have gained significant traction. These reactions avoid the use of potentially toxic and costly transition metals, offering greener alternatives for the synthesis of heterocyclic compounds like pyrazoles.

One notable metal-free strategy is the iodine-mediated oxidative C-N bond formation. This method allows for the regioselective synthesis of various substituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts, without the need to isolate the often-unstable hydrazone intermediates. organic-chemistry.org Iodine has also been employed in the synthesis of 5-substituted 4-iodo-1-tosylpyrazoles through the transition-metal-free iodocyclization of N-propargyl-N'-tosylhydrazines. nih.gov This reaction is particularly relevant as it constructs the pyrazole ring while simultaneously installing a handle (the iodo group) that can be used for further functionalization, such as Sonogashira coupling.

Another efficient metal-free, two-component, one-pot approach involves the reaction of propargylic alcohols with N,N-diprotected hydrazines. organic-chemistry.org This synthesis proceeds through an acid-catalyzed propargylation followed by a base-mediated 5-endo-dig cyclization to furnish 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Oxidative cyclizations also represent a key strategy for pyrazole synthesis. While many of these reactions are catalyzed by metals, such as the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, organic-chemistry.org metal-free variants are emerging. For instance, the oxidation of pre-formed pyrazoline intermediates to pyrazoles can be achieved using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere, providing a straightforward, metal-free aromatization step. organic-chemistry.org Bhaskaran and his team developed a highly efficient, metal-free approach for synthesizing pyrazoles from aldehyde hydrazones and acetylenic esters, yielding derivatives in moderate to good yields. nih.gov These methods highlight the ongoing innovation in pyrazole synthesis, moving towards more sustainable and versatile chemical processes.

Reactivity and Advanced Functionalization Strategies of 5 Ethynyl 1 Methyl 1h Pyrazole

Diversification through the Ethynyl (B1212043) Group

The terminal ethynyl group is a cornerstone of modern synthetic chemistry, offering access to a host of powerful and selective transformations. Its linear geometry and high reactivity make it an ideal handle for "click chemistry" and cross-coupling reactions, allowing for the modular assembly of complex molecules.

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally suitable for complex chemical environments like those found in biological systems and materials science. nih.gov The ethynyl group of 5-ethynyl-1-methyl-1H-pyrazole is a prime substrate for several types of click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.govfrontiersin.org This reaction is widely employed in bioconjugation, medicinal chemistry, and materials science due to its reliability and straightforward nature. nih.govfrontiersin.org In the context of this compound, the ethynyl group can be readily coupled with azide-functionalized molecules, including biomolecules, polymers, and surfaces. nih.gov

The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate. nih.govjenabioscience.com A significant challenge in bioconjugation is the potential cytotoxicity of copper ions and the generation of reactive oxygen species. jenabioscience.complos.org To mitigate these effects, specialized ligands are used to stabilize the copper(I) catalyst, accelerate the reaction, and protect the biological substrate. nih.govjenabioscience.com For example, the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) allows the reaction to proceed efficiently in aqueous buffers without the need for organic co-solvents that could denature proteins. plos.org Similarly, simple, non-toxic zwitterionic additives like betaine (B1666868) have been shown to dramatically accelerate CuAAC in aqueous media, even at parts-per-million (ppm) levels of copper catalyst, making the system more amenable for life science and materials applications. rsc.org

Table 1: Representative Catalyst Systems for CuAAC Bioconjugation

| Copper Source | Ligand | Reducing Agent | Key Advantages | Reference |

|---|---|---|---|---|

| CuSO₄ | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Sodium Ascorbate | Effective in aqueous/organic mixtures (e.g., with DMSO). | plos.org |

| CuSO₄ | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Sodium Ascorbate | High water solubility, avoids denaturing organic solvents, ideal for enzymes. | plos.org |

| Cu(I) salt | Betaine (Zwitterionic Additive) | Sodium Ascorbate | Non-toxic, allows for ppm levels of Cu catalyst in water, good for biological applications. | rsc.org |

| CuSO₄ | Sulfonated Bathophenanthroline | Sodium Ascorbate | Optimized for bioconjugation, though catalyst can be oxygen-sensitive. | jenabioscience.com |

To overcome the cytotoxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. thieme-connect.de This reaction relies on a Huisgen 1,3-dipolar cycloaddition between an azide and a cyclooctyne (B158145), a highly strained alkyne. thieme-connect.de The ring strain of the cyclooctyne significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. acs.orgbeilstein-journals.org

In this scenario, the ethynyl group of this compound can react with a biomolecule or material that has been pre-functionalized with a strained cyclooctyne moiety (e.g., dibenzocyclooctyne, DIBO, or bicyclononyne, BCN). researchgate.net Although the reaction rates for SPAAC are generally lower than for CuAAC, its metal-free nature makes it exceptionally valuable for applications in living cells and organisms where toxic metals must be avoided. thieme-connect.deacs.org The modularity of this approach allows for the pyrazole (B372694) unit to be clicked onto a variety of biologically relevant scaffolds.

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is another powerful, catalyst-free bioorthogonal reaction renowned for its exceptionally fast kinetics. frontiersin.orgnih.gov Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org A common pairing involves a 1,2,4,5-tetrazine (B1199680) (as the electron-poor diene) reacting with an alkene or alkyne (as the dienophile). sigmaaldrich.comd-nb.info

The ethynyl group of this compound can function as a dienophile in IEDDA reactions. It reacts with highly reactive tetrazine partners in a [4+2] cycloaddition, which is typically followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable pyridazine (B1198779) product and driving the reaction to completion. frontiersin.orgnih.gov The reaction is extremely fast and selective, enabling protein modification and other biological applications at very low concentrations. acs.org Recent developments have shown that the reactivity of alkynes as dienophiles can be tuned; for instance, potassium arylethynyltrifluoroborates have been developed as dienophiles whose reactivity can be chemically triggered for on-demand IEDDA reactions. acs.org This highlights the potential for the ethynylpyrazole motif to be used in advanced, temporally controlled ligation strategies.

The terminal C-H bond of the ethynyl group is amenable to various cross-coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, creating a new carbon-carbon bond and extending the π-conjugated system of the molecule. rsc.org This strategy is a powerful tool for synthesizing advanced materials with tailored electronic and photophysical properties, such as dyes for solar cells and organic semiconductors. researchgate.net

In a typical Sonogashira reaction, a palladium complex serves as the primary catalyst, often with a copper(I) co-catalyst and an amine base. rsc.org The this compound can be coupled with a variety of aryl halides to create extended, rigid, conjugated structures. researchgate.net An acyl variant of the Sonogashira reaction, which couples the alkyne with an acid chloride, yields α,β-alkynyl ketones that are versatile precursors for a range of heterocyclic compounds. mdpi.com The development of copper-free Sonogashira protocols has further expanded the reaction's utility, particularly in applications where copper contamination is a concern. rsc.org

Table 2: Examples of Sonogashira Cross-Coupling Reactions

| Alkyne Substrate | Halide Partner | Catalyst System | Application/Product Type | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | General synthesis of C(sp)-C(sp²) bonds for extending π-conjugation. | rsc.org |

| Terminal Alkyne | Acid Chloride | PdCl₂(PPh₃)₂ / CuI | Acyl Sonogashira to form α,β-alkynyl ketones, precursors to heterocycles. | mdpi.com |

| Ethynyltrimethylsilane | Aryl Iodide | Pd/Cu catalyst | Used in multi-step synthesis to create unsymmetrically arylated systems. | gelest.com |

| p-(4-bromophenyl)acetylene | p-(4-iodophenyl)acetylene monolayer on Si(111) | Microwave-assisted, Pd-based | Surface functionalization to grow fully conjugated organosilicon films. | northwestern.edu |

Click Chemistry Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Bioconjugation

Pyrazole Ring Functionalization

Beyond the reactivity of the ethynyl group, the pyrazole ring itself offers opportunities for functionalization. Direct C-H functionalization has emerged as a powerful strategy to modify the pyrazole core without requiring pre-functionalized starting materials like halo-pyrazoles. rsc.org

Transition-metal-catalyzed C-H activation is a prominent method for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. rsc.org Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most nucleophilic center. mdpi.com Various methods have been developed to achieve regioselective functionalization:

C-H Arylation/Olefination: Palladium-catalyzed reactions can introduce aryl or olefin groups. For example, a Pd-catalyzed C(sp³)–H olefination has been developed where the pyrazole's nitrogen atom acts as a directing group to functionalize an adjacent alkyl substituent. nih.gov

Halogenation: The C4 position of the pyrazole ring can be selectively halogenated using various reagents. Electrochemical methods, for instance, allow for the controlled chlorination, bromination, or iodination of the pyrazole ring at the C4 position under mild conditions. mdpi.com Chemical methods using N-chlorosuccinimide or N-bromosuccinimide are also effective. These halogenated pyrazoles can then serve as substrates for further cross-coupling reactions.

Sequential C-H Activation: Complex cascade reactions involving multiple C-H activation steps can be orchestrated to build intricate fused-ring systems. nih.gov For example, a pyrazole-directed C(sp³)–H arylation can be followed by an intramolecular amide-directed dual C-H activation to rapidly assemble complex polycyclic structures. nih.gov

The introduction of substituents onto the pyrazole ring can modulate the electronic properties, solubility, and biological activity of the final molecule, making this a critical strategy in medicinal chemistry and materials science.

Nucleophilic Substitution and Direct Metalation Strategies, including Directed ortho-Metalation (DoM)

Derivatization for Analytical Method Development

The development of sensitive and specific analytical methods often relies on the chemical derivatization of target analytes to enhance their detectability by techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS). The structural features of this compound offer handles for such derivatization.

For GC/MS analysis, derivatization is employed to convert non-volatile or thermally labile compounds into more volatile and stable analogues. The ethynyl group, while not a primary target for common silylation agents like BSTFA, can influence the derivatization of other functional groups within a molecule due to steric hindrance. researchgate.net

In the context of LC-MS, derivatization aims to improve ionization efficiency and introduce a specific tag for highly selective detection. The pyrazole scaffold itself can be functionalized to act as a derivatizing agent. For example, 1-methyl-1H-pyrazole-4-sulfonyl chloride has been investigated as a derivatization reagent for the analysis of estrogens by LC-MS/MS. researchgate.net This reagent reacts with phenolic hydroxyl groups to form stable sulfonates that exhibit excellent response in the mass spectrometer. researchgate.net

The terminal alkyne of this compound is particularly well-suited for modern derivatization strategies based on "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and specific method to attach a reporter molecule (e.g., a fluorophore or a charge-carrying moiety) to the analyte, significantly enhancing analytical sensitivity.

| Analytical Technique | Derivatization Strategy | Target Functional Group | Purpose | Reference(s) |

| GC/MS | Silylation (e.g., with BSTFA + TMCS) | Hydroxyl, amine groups on a pyrazole-containing molecule | Increase volatility and thermal stability | researchgate.net |

| LC-MS/MS | Sulfonylation | Phenolic hydroxyl groups | Improve ionization efficiency and introduce a charged tag | researchgate.net |

| LC-MS/MS, Fluorescence | Azide-Alkyne Cycloaddition ("Click Chemistry") | Terminal Alkyne | Attach a reporter tag for high sensitivity and specificity | mdpi.com |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the intricacies of molecular systems. For this compound, DFT calculations offer a detailed understanding of its fundamental characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Theoretical studies on similar pyrazole derivatives suggest that the pyrazole ring itself is largely planar. nih.gov The introduction of the methyl group at the N1 position and the ethynyl group at the C5 position can induce minor torsional distortions, but the core heterocyclic structure maintains its planarity.

Conformational analysis, often performed through potential energy surface (PES) scans using DFT, helps identify the lowest energy conformers. unibo.it For this compound, the primary conformational flexibility would involve the rotation of the N-methyl group, although the energy barrier for this rotation is typically low. The ethynyl group, due to its sp-hybridized carbons, maintains a linear geometry. DFT studies on related substituted pyrazoles, calculated at levels like B3LYP/6-311++G(d,p), predict bond lengths of approximately 1.36 Å for the N-N bond and 1.32 Å for C-N bonds within the pyrazole ring, which are indicative of its aromatic character. mdpi.com

The electronic nature of a molecule is key to understanding its reactivity, and this is effectively analyzed using Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps derived from DFT calculations. mdpi.comtandfonline.com

Frontier Molecular Orbitals (FMO): FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. derpharmachemica.com A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the ethynyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1-methyl-pyrazole, influencing its reactivity in processes like cycloadditions. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. chemrxiv.orgnih.gov In an MEP map of this compound, distinct regions of electrostatic potential are expected:

Negative Potential (Nucleophilic Regions): These areas, typically colored red or blue, indicate electron-rich zones. For this molecule, strong negative potential is anticipated around the pyridine-like nitrogen atom (N2) and the π-system of the ethynyl group, making these sites attractive to electrophiles or positive charges. researchgate.net

Positive Potential (Electrophilic Regions): These regions, often colored blue or red, are electron-deficient. Positive potential is generally found around the hydrogen atoms, particularly the acidic acetylenic proton. chemrxiv.org

The MEP analysis helps to rationalize the molecule's role in non-covalent interactions, such as hydrogen bonding, which is crucial for its behavior in various chemical and biological systems. wiley.com

DFT calculations provide a powerful framework for predicting the reactivity and regioselectivity of chemical reactions. uchile.clresearchgate.net For this compound, theoretical studies can elucidate the course of reactions such as 1,3-dipolar cycloadditions, a common reaction for alkynes. chim.it

The regioselectivity of such reactions is often governed by the electronic properties of the reacting species. uchile.cl DFT-based reactivity indices, derived from FMO analysis and local electrophilicity/nucleophilicity calculations, can predict which of the possible regioisomers will be favored. researchgate.netmdpi.com In the case of this compound, the ethynyl group is electron-withdrawing, which influences the electron density across the pyrazole ring and at the alkyne carbons. mdpi.com

Theoretical models suggest that in polar, asynchronous cycloaddition reactions, the outcome is often determined by the most favorable interaction between the most nucleophilic site of one reactant and the most electrophilic site of the other. uchile.clresearchgate.net By calculating local reactivity indices (like Parr functions), chemists can predict that the more electrophilic carbon of the dipolarophile will preferentially bond with the more nucleophilic center of the 1,3-dipole, thus explaining the observed regiochemistry. uchile.clmdpi.com Such computational studies are indispensable for designing synthetic routes that yield specific products with high selectivity. chim.it

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of newly synthesized compounds. The data obtained are often correlated with theoretical calculations to provide a comprehensive and unambiguous characterization.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| N-CH₃ | ~3.8 - 4.0 | ~38 - 40 | Typical range for a methyl group on a pyrazole nitrogen. vulcanchem.com |

| H-3 | ~7.4 - 7.6 | ~138 - 140 | Ring proton adjacent to the pyridine-like nitrogen. chemicalbook.com |

| H-4 | ~6.2 - 6.4 | ~108 - 110 | Ring proton between the two substituted carbons. chemicalbook.com |

| C-5 | - | ~115 - 117 | Carbon bearing the ethynyl group. |

| Ethynyl C≡CH | - | ~80 - 85 | Terminal alkyne carbon (Cα). heteroletters.org |

| Ethynyl C≡CH | - | ~75 - 80 | Internal alkyne carbon (Cβ). heteroletters.org |

| Ethynyl C≡CH | ~3.0 - 3.3 | - | The acetylenic proton signal is typically a sharp singlet. rsc.org |

¹⁹F NMR: This technique is exclusively used for fluorine-containing compounds. Therefore, ¹⁹F NMR is not applicable for the characterization of this compound itself. However, it is an essential characterization tool for its fluorinated derivatives, such as those containing trifluoromethyl or perfluoroethyl groups, providing clear signals for each unique fluorine environment. cas.cnnih.gov

IR and Raman spectroscopy are complementary techniques used to identify the functional groups and fingerprint of a molecule by probing its vibrational modes. DFT calculations are frequently used to compute theoretical vibrational spectra, which aids in the assignment of experimental bands. derpharmachemica.comnih.gov

For this compound, several characteristic vibrational frequencies are expected:

Ethynyl Group Vibrations: A sharp, weak absorption for the C≡C stretch is expected around 2100-2140 cm⁻¹. A strong, sharp band corresponding to the ≡C-H stretch should appear around 3300 cm⁻¹.

Methyl Group Vibrations: C-H stretching vibrations for the methyl group are typically observed in the 2900-3000 cm⁻¹ region.

Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the aromatic pyrazole ring usually appear in the 1400-1600 cm⁻¹ region. C-H bending and ring deformation modes occur in the fingerprint region (below 1400 cm⁻¹). derpharmachemica.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 | Medium |

| C≡C Stretch | 2100 - 2140 | Weak, Sharp (IR); Strong (Raman) |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| CH₃ Deformation | 1370 - 1470 | Medium |

| Ring Deformation | <1000 | Medium to Weak |

The correlation of these experimental spectroscopic findings with data from DFT calculations provides a high degree of confidence in the structural assignment of this compound. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Ethynyl 1 Methyl 1h Pyrazole

Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel synthetic compounds, offering unparalleled precision in mass determination. For 5-ethynyl-1-methyl-1H-pyrazole, HRMS plays a crucial role in unequivocally confirming its elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass of a molecule with sufficient accuracy to determine its elemental formula. scispace.com This is particularly important for distinguishing between isomers and compounds with similar nominal masses. nih.gov

In the analysis of pyrazole (B372694) derivatives, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that minimizes fragmentation and preserves the molecular ion, typically observed as the protonated molecule [M+H]⁺. nepjol.info The high mass accuracy of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap mass analyzers, allows for the determination of the molecular formula with a high degree of confidence, usually with mass errors of less than 5 ppm. nih.govnih.gov

For this compound (C₆H₆N₂), the theoretical exact mass of the neutral molecule is 106.0531 Da. High-resolution mass spectrometric analysis would be expected to yield a measured mass for the protonated molecule, [C₆H₇N₂]⁺, that is extremely close to the calculated value of 107.0604 Da. The observation of this ion with a low mass error would provide strong evidence for the successful synthesis and purity of the target compound. nih.gov

Computational tools can predict the collision cross-section (CCS) values for different adducts of a molecule. These values, which relate to the ion's shape and size, provide an additional layer of identification when compared with experimental data from ion mobility-mass spectrometry. The predicted CCS values for various adducts of this compound offer a benchmark for its characterization.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 107.06038 | 120.0 |

| [M+Na]⁺ | 129.04232 | 132.3 |

| [M+NH₄]⁺ | 124.08692 | 125.0 |

| [M+K]⁺ | 145.01626 | 125.0 |

| [M-H]⁻ | 105.04582 | 112.8 |

| [M+Na-2H]⁻ | 127.02777 | 123.6 |

Data sourced from computational predictions.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) on the molecular ion can provide insights into the compound's structure. Although detailed fragmentation pathways for this compound are not extensively reported, studies on related pyrazole structures indicate that fragmentation often involves cleavage of the pyrazole ring and loss of substituents. capes.gov.brnih.gov

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole and ethynyl-substituted compounds allows for a theoretical discussion of its expected solid-state characteristics. mdpi.comresearchgate.net

Intermolecular interactions are fundamental in dictating the crystal packing of molecules. For this compound, several types of non-covalent interactions are anticipated to be significant:

Hydrogen Bonding: While the N-methyl group precludes the classical N-H···N hydrogen bonds seen in unsubstituted pyrazoles, the nitrogen atom at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor. nih.gov Weak C-H···N interactions, involving the methyl or pyrazole ring protons, may occur. mdpi.com The terminal hydrogen of the ethynyl (B1212043) group can also act as a weak hydrogen bond donor, participating in C-H···N or C-H···π interactions. mdpi.com

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, which are common in the crystal structures of heterocyclic compounds. acs.orgbohrium.com These interactions, where the pyrazole rings of adjacent molecules are arranged in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice.

C(π)···X Interactions: The electron-rich triple bond of the ethynyl group can engage in interactions with electrophilic centers or other π-systems. rsc.orgresearchgate.net These interactions can influence the orientation of molecules within the crystal, potentially leading to specific packing motifs like columnar networks. rsc.org

Advanced Applications in Chemical Biology and Materials Science Excluding Clinical Data

Chemical Biology Probes and Scaffolds

In the field of chemical biology, 5-ethynyl-1-methyl-1H-pyrazole serves as a valuable building block for creating sophisticated tools to study and manipulate biological processes at the molecular level.

Bioorthogonal Labeling Strategies Leveraging Click Chemistry in Biological Systems

The terminal ethynyl (B1212043) group of this compound makes it an ideal participant in bioorthogonal "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This type of reaction is characterized by high efficiency, specificity, and biocompatibility, allowing for the precise labeling of biomolecules in complex biological environments without interfering with native processes. science.govacs.org

The strategy involves incorporating the pyrazole (B372694) moiety into a larger molecule, which can then be "clicked" onto a biological target that has been metabolically or genetically engineered to bear a complementary azide (B81097) group. science.gov For instance, a derivative, 4-ethynyl-1-methyl-1H-pyrazole, has been successfully employed in a copper-catalyzed Huisgen azide-alkyne cycloaddition to synthesize a library of 1,2,3-triazole-containing compounds. nih.gov The ethynyl group's compatibility with click chemistry facilitates its use in targeted drug delivery or bioconjugation, where it can be linked to proteins, nucleic acids, or other cellular components for tracking or functional studies. acs.org This approach allows researchers to tag and visualize molecules of interest within living systems, providing critical insights into their function and localization. science.gov

Development of Enzyme Inhibitors and Modulators: Mechanism-Based Studies and Target Interaction

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are widely investigated as inhibitors of various enzymes. ontosight.ainih.gov Pyrazole-based compounds have shown inhibitory activity against key enzyme targets, including Cyclin-Dependent Kinases (CDKs), haspin kinase, and PI3 kinase, which are often implicated in cancer progression. nih.govrsc.orgchemmethod.com

The mechanism of action for pyrazole-based inhibitors often involves specific interactions with the enzyme's active site. The ethynyl group on this compound is of particular interest as it can act as a reactive handle. This group can form covalent bonds with nucleophilic residues, such as cysteine, in an enzyme's active site, leading to irreversible inhibition. Furthermore, the pyrazole ring itself can engage in non-covalent interactions like hydrogen bonding and π-π stacking with the target protein, which helps to orient the molecule for optimal binding and modulate the protein's function. For example, pyrazole thioether analogs have been synthesized and shown to be competitive inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrazole-based inhibitors, SAR studies explore how different substituents on the pyrazole ring affect biological activity. nih.govresearchgate.net

In one such study, the isomer 4-ethynyl-1-methyl-1H-pyrazole was used as a building block in a "click reaction" to append diverse aryl structures via a 1,2,3-triazole linker. nih.gov This approach aimed to develop selective inhibitors for sphingosine (B13886) kinase-2 (SphK2), and the study provided insights into how the terminal region of the molecule influences inhibitory activity. nih.gov Other research has shown that the placement of electron-withdrawing groups on the pyrazole ring can enhance the anticancer activity of these compounds. nih.gov The data below, derived from studies on various pyrazole-based inhibitors, illustrates key SAR findings.

| Scaffold/Series | Target Enzyme | Key SAR Finding | Example Compound/Activity | Source |

|---|---|---|---|---|

| Pyrazole Benzothiazole Hybrids | Anticancer/Antiangiogenic | Electron-withdrawing groups on either ring A or B showed the greatest growth inhibition. | Compound 25 showed potent activity with IC₅₀ values from 3.17 to 6.77 µM. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | CDK2/cyclin A2 | Compound 30 displayed significant (60%) inhibition at a concentration of 10 µM. | Compound 30 | nih.gov |

| Pyrazole Thioether Analogs | H. influenzae DapE | Six-membered (hetero)aryl groups as R² substituents (phenyl, pyridyl, pyrazinyl) were most potent. | Analog 7d (R² = 2-pyridyl) had an IC₅₀ of 17.9 ± 8.0 μM. | mdpi.com |

| 1,2,3-Triazole containing analogues | SphK2 | Appending diverse aryl structures to the core via click chemistry allowed for exploration of the terminal region's impact on selectivity. | Utilized 4-ethynyl-1-methyl-1H-pyrazole as a building block. | nih.gov |

Design of Fluorescent Probes for Cellular and Subcellular Bioimaging Applications

Fluorescent probes are indispensable tools in modern biology for real-time, non-invasive imaging of cellular processes. nih.govresearchgate.net Pyrazole derivatives are highly attractive scaffolds for designing such probes due to their synthetic accessibility, favorable optical properties, good membrane permeability, and biocompatibility. nih.govresearchgate.net

While this compound is not intrinsically fluorescent, its ethynyl group provides a perfect anchor point for attaching a fluorophore using click chemistry. This modular approach allows for the creation of custom probes. A researcher can synthesize a pyrazole-based molecule designed to bind to a specific target (e.g., an enzyme or a metal ion) and then "click" it to a known fluorescent dye. This creates a targeted fluorescent probe that can report on the presence or activity of its target within a cell. Pyrazole derivatives have been successfully used to create probes for detecting metal cations and for labeling subcellular organelles. researchgate.net The N-donor character of the pyrazole ring makes it particularly suitable for sensing cations in vivo. nih.gov

Supramolecular Chemistry and Coordination Compounds

The nitrogen atoms of the pyrazole ring are excellent ligands for coordinating with metal ions, making this compound a valuable component in supramolecular chemistry and the construction of advanced materials.

Formation of Metal Complexes and Coordination Polymers with Pyrazole-Based Ligands

Pyrazole and its derivatives are widely used as N-donor ligands in coordination chemistry. researchgate.net They can bind to metal ions in a monodentate fashion (through one nitrogen atom) or as bridging ligands (connecting two metal centers), facilitating the assembly of diverse and complex structures. researchgate.netresearchgate.net This versatility has led to the creation of discrete metal complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netpublish.csiro.au

Ligand Design for Metal Ion Sensing and Catalysis Applications

The pyrazole moiety is a well-established functional group in coordination chemistry, capable of acting as a ligand for a wide range of metal ions. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as donor sites, allowing the molecule to coordinate to a metal center. The this compound can function as a monodentate ligand through one of its nitrogen atoms or, in more complex arrangements, could bridge metal centers. researchgate.net

The design of ligands based on this compound offers two key functionalities. Firstly, the pyrazole ring itself serves as the primary coordination site. Pyrazoles are known to form stable complexes with various transition metals, and the electronic properties of these complexes can be fine-tuned by substituents on the ring. researchgate.net This coordination can be the basis for developing novel catalysts, where the metal-pyrazole complex facilitates chemical transformations. For instance, copper-pyrazole complexes have been investigated for their catalytic activity in cycloaddition reactions. nih.gov

Secondly, the terminal ethynyl group provides a reactive handle for further functionalization. This alkyne can be used to anchor the pyrazole ligand to a larger scaffold, such as a solid support or a biomolecule, or to introduce additional donor groups to create multidentate chelators. This dual functionality is highly advantageous in the design of selective metal ion sensors. The pyrazole unit can provide the selective binding for a target ion, and the ethynyl group can be used to attach a signaling unit (e.g., a fluorophore), whose properties change upon metal binding.

Investigation of Intermolecular and Supramolecular Interactions

The structure of this compound allows for several types of non-covalent interactions that are crucial for building larger, self-assembled supramolecular structures. These interactions dictate the crystal packing in the solid state and the behavior of the molecule in solution.

Hydrogen Bonding: While the N1-proton of a parent pyrazole is a hydrogen bond donor, the methylation in this compound precludes this. However, the pyrazole nitrogen at position 2 can act as a hydrogen bond acceptor. Furthermore, the acidic proton of the terminal alkyne (C≡C-H) can act as a weak hydrogen bond donor, forming C-H···N or C-H···π interactions.

π-Stacking: The aromatic pyrazole ring is electron-rich and can participate in π-π stacking interactions with other aromatic systems. These interactions are fundamental in the organization of many heterocyclic compounds in the solid state and can influence the electronic properties of materials by facilitating charge transport along the stacked moieties.

Other Interactions: The ethynyl group's cylindrical π-system can also engage in specific interactions with other functional groups. In the solid state, molecules may align to maximize these weak, yet collectively significant, van der Waals and electrostatic forces, leading to ordered crystalline assemblies.

Applications in Functional Materials

The unique combination of a stable heterocyclic core and a highly reactive functional group makes this compound an ideal monomer for the synthesis of advanced functional materials.

Integration into Polymeric Structures and Networks via Click Chemistry

The terminal alkyne of this compound is perfectly suited for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". bohrium.com This reaction is exceptionally efficient and regioselective, allowing for the formation of a stable 1,4-disubstituted 1,2,3-triazole ring that links the pyrazole unit to another molecule. rsc.orgrsc.org

This methodology enables the straightforward integration of the pyrazole moiety into the main chain of a polymer. By reacting a bifunctional azide monomer with a bifunctional alkyne, such as a bis-pyrazole derivative, or by reacting this compound itself in polymerization schemes, novel poly(triazole-pyrazole) materials can be synthesized. The resulting polymers combine the properties of both the pyrazole and the newly formed triazole rings, such as thermal stability, coordination ability, and defined electronic characteristics.

| Role | Compound Type | Example Compound | Key Functional Group | Resulting Linkage |

|---|---|---|---|---|

| Monomer A | Ethynyl-pyrazole | This compound | Terminal Alkyne (-C≡CH) | 1,2,3-Triazole Ring |

| Monomer B | Organic Diazide | 1,4-Diazidobutane | Azide (-N₃) | |

| Catalyst | Copper(I) Salt | Copper(I) Iodide (CuI) | Cu(I) | Catalyzes Cycloaddition |

The click chemistry approach is robust, proceeds under mild conditions, and is tolerant of many other functional groups, making it a powerful tool for creating well-defined, functional polymeric architectures incorporating the this compound unit. rsc.org

Role in Optoelectronic and Sensing Materials Development

The incorporation of this compound into larger conjugated systems and polymers is a promising strategy for developing new optoelectronic and sensing materials. Pyrazole derivatives are known to possess interesting photophysical properties, and their integration into polymers can lead to materials with applications in organic electronics. researchgate.netdoi.org

Furthermore, the nitrogen atoms within the pyrazole and triazole rings of the polymer backbone can act as binding sites for metal ions or other analytes. This feature can be exploited to create chemosensors. Upon binding of a target analyte, the electronic structure of the polymer can be perturbed, leading to a detectable change in its optical properties, such as its fluorescence or absorbance spectrum. researchgate.net This allows for the development of highly sensitive and selective sensor materials where the pyrazole unit acts as the recognition element and the polymer backbone provides the signal transduction and amplification mechanism.

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Atom Economy

The synthesis of pyrazole (B372694) derivatives has a long history, with established methods such as the Knorr pyrazole synthesis. researchgate.net However, the focus is increasingly shifting towards methodologies that are not only efficient but also environmentally benign. Future research in the synthesis of 5-ethynyl-1-methyl-1H-pyrazole is expected to concentrate on several key areas:

Green Chemistry Approaches: The principles of green chemistry are becoming integral to synthetic design. ekb.eg For this compound, this translates to exploring solvent-free reaction conditions, utilizing recyclable catalysts, and employing microwave or ultrasound irradiation to reduce reaction times and energy consumption. ekb.egrsc.org The use of water as a solvent is also a key area of investigation. rsc.org

Atom Economy: Maximizing atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is a critical challenge. primescholars.com Future synthetic routes will aim to minimize the formation of byproducts. Catalytic approaches, particularly those using transition metals like copper or palladium, are instrumental in achieving high atom economy in the formation of the pyrazole ring and the introduction of the ethynyl (B1212043) group. smolecule.com

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Development of novel catalytic systems, exploration of diverse starting materials. |

| Green Chemistry Approaches | Reduced environmental impact, lower energy consumption, safer processes. | Solvent-free reactions, use of recyclable catalysts, microwave and ultrasound-assisted synthesis. |

| High Atom Economy | Minimized waste, cost-effective synthesis. | Catalytic C-H activation, cycloaddition reactions. |

Exploration of Unconventional Reactivity Profiles and Catalytic Transformations

The ethynyl group and the pyrazole ring in this compound offer a rich playground for exploring novel reactivity. While the individual reactivities of pyrazoles and alkynes are well-documented, their interplay within the same molecule can lead to unconventional transformations.

Cycloaddition Reactions: The ethynyl group is a versatile handle for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Future work will likely explore the use of this compound in the synthesis of complex triazole-pyrazole hybrids with potential applications in medicinal chemistry and materials science.

Metal-Catalyzed Cross-Coupling: The pyrazole ring can be further functionalized through various metal-catalyzed cross-coupling reactions. The development of new catalytic systems will enable the introduction of a wide array of substituents at different positions of the pyrazole core, allowing for the fine-tuning of the molecule's properties.

Unusual Rearrangements: The investigation of unexpected rearrangements of the pyrazole ring system under specific reaction conditions could unveil novel synthetic pathways to other heterocyclic scaffolds. rsc.org

Advanced Computational Modeling for Predictive Design, Deeper Mechanism Elucidation, and Rational Drug Discovery

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide profound insights and guide experimental efforts.

Predictive Design: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activities. bohrium.com This allows for the predictive design of new compounds with enhanced potency and selectivity.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound, providing a deeper understanding of its reactivity and aiding in the optimization of reaction conditions. researchgate.netdntb.gov.ua

Rational Drug Discovery: Molecular docking studies can simulate the interaction of this compound and its derivatives with biological targets such as enzymes and receptors. nih.govmdpi.com This facilitates the rational design of new drug candidates with improved binding affinities and pharmacokinetic profiles.

| Computational Method | Application for this compound | Potential Impact |

| QSAR | Predicting biological activity of derivatives. | Accelerated discovery of potent and selective compounds. |

| DFT | Elucidating reaction mechanisms and electronic properties. | Optimization of synthetic routes and understanding of reactivity. |

| Molecular Docking | Simulating interactions with biological targets. | Rational design of novel drug candidates. |

Expanding Applications in Targeted Chemical Biology and Advanced Functional Materials

The unique combination of a pyrazole ring and an ethynyl group makes this compound an attractive building block for applications in chemical biology and materials science.

Targeted Chemical Biology: The ethynyl group can be utilized as a bioorthogonal handle for "click" reactions, enabling the specific labeling and tracking of biomolecules in living systems. mdpi.com This opens up avenues for using this compound-based probes to study biological processes with high precision.

Advanced Functional Materials: Pyrazole derivatives are known to be components of functional materials. smolecule.com The rigid, linear nature of the ethynyl group in this compound makes it a candidate for the construction of novel polymers and metal-organic frameworks (MOFs) with tailored electronic and photophysical properties. The potential for π-π stacking interactions could be exploited in the design of organic semiconductors and other electronic materials. smolecule.com

Bridging Fundamental Research to High-Impact Innovations in Diverse Scientific Fields

The ultimate goal of fundamental research on compounds like this compound is to translate the acquired knowledge into tangible innovations. The versatility of this molecule suggests its potential to impact a wide range of scientific fields.

Future research will focus on bridging the gap between fundamental understanding and practical applications. This will involve interdisciplinary collaborations between synthetic chemists, computational chemists, biologists, and materials scientists to fully exploit the potential of this compound. The development of this compound and its derivatives could lead to new therapeutic agents for a variety of diseases, advanced materials for electronic devices, and sophisticated tools for chemical biology research, ultimately contributing to advancements across the scientific spectrum.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-ethynyl-1-methyl-1H-pyrazole, and how can regioselectivity be optimized?

- Answer : Ethynyl-substituted pyrazoles are synthesized via cyclocondensation of β-ketoesters or acrylate derivatives with hydrazines. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA under basic hydrolysis to yield pyrazole carboxylates, which can undergo further functionalization (e.g., Sonogashira coupling to introduce ethynyl groups) . Regioselectivity is influenced by solvent polarity and temperature; ethanol at reflux promotes specific regioisomer formation, as seen in styrylpyrazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing pyrazole derivatives like this compound?

- Answer : IR spectroscopy identifies functional groups (e.g., ethynyl C≡C stretches at ~2100 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns (e.g., methyl protons at δ 2.5–3.5 ppm). Single-crystal X-ray diffraction resolves regiochemistry and electronic effects, as demonstrated for 5-methyl-1-phenylpyrazole-4-carboxylic acid derivatives . Theoretical DFT calculations (e.g., B3LYP/6-31G**) complement experimental data by predicting molecular geometries .

Q. How do substituents (e.g., ethynyl, methyl) influence the electronic properties of pyrazole cores?

- Answer : Electron-withdrawing groups (e.g., ethynyl) decrease electron density on the pyrazole ring, affecting reactivity in electrophilic substitutions. Methyl groups enhance steric bulk but have minimal electronic impact. Comparative studies of nitro- and pyrrolidinyl-substituted pyrazoles show that substituent positioning alters dipole moments and HOMO-LUMO gaps, influencing biological activity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction pathways for ethynyl-functionalized pyrazoles?

- Answer : Density Functional Theory (DFT) calculations model transition states to identify kinetically favored pathways. For example, competing cyclization routes in pyrazole syntheses can be assessed by comparing activation energies. Studies on 5-methyl-1-phenylpyrazole derivatives revealed that solvent polarity stabilizes specific intermediates, reconciling divergent regioselectivity reports .

Q. What strategies address discrepancies in biological activity data for pyrazole analogs with similar substituents?

- Answer : Structural nuances (e.g., nitro vs. ethynyl groups) significantly alter interactions with biological targets. Pyrazole derivatives with pyrrolidinylmethanone moieties exhibit varied binding affinities due to steric and electronic differences, as shown in comparative studies . Dose-response assays and molecular docking simulations can isolate substituent-specific effects .

Q. What mechanistic insights explain isomer formation during pyrazole functionalization (e.g., styryl or oxadiazole derivatives)?

- Answer : Isomer ratios depend on reaction kinetics and steric effects. For instance, benzyl hydrazine reacts with enamines to yield 3:1 regioisomer mixtures due to steric hindrance at the pyrazole C-3 position . Kinetic control via low-temperature reactions favors less stable isomers, while thermodynamic control (prolonged heating) shifts equilibria toward stable products .

Methodological Challenges

Q. How can researchers mitigate challenges in purifying ethynyl-substituted pyrazoles?

- Answer : Ethynyl groups increase hydrophobicity, complicating aqueous workups. Column chromatography with silica gel and ethyl acetate/hexane gradients effectively separates regioisomers. For polar derivatives (e.g., carboxylic acids), recrystallization from ethanol/water mixtures improves purity, as validated for 5-methyl-1-phenylpyrazole-4-carboxylic acid .

Q. What safety protocols are critical when handling reactive intermediates in pyrazole synthesis?

- Answer : Ethynyl compounds require inert atmospheres (N₂/Ar) to prevent polymerization. Phosphorus oxychloride, used in cyclization reactions, necessitates fume hoods and PPE due to toxicity . Spill containment with inert absorbents (e.g., vermiculite) and disposal via licensed facilities are mandated for hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.